molecular formula C10H9ClO4 B8429408 3-(Chlorocarbonyl)-6-methoxyphenyl acetate

3-(Chlorocarbonyl)-6-methoxyphenyl acetate

Cat. No.: B8429408
M. Wt: 228.63 g/mol
InChI Key: WDJHJCFUJVLBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chlorocarbonyl)-6-methoxyphenyl acetate is a useful research compound. Its molecular formula is C10H9ClO4 and its molecular weight is 228.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

(5-carbonochloridoyl-2-methoxyphenyl) acetate

InChI

InChI=1S/C10H9ClO4/c1-6(12)15-9-5-7(10(11)13)3-4-8(9)14-2/h3-5H,1-2H3

InChI Key

WDJHJCFUJVLBCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(=O)Cl)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

700 mg of 3-acetoxy-4-methoxy-benzoic acid were suspended in 6 ml of anhydrous DCM and 24 μl of DMF were added. Then 5.0 ml of a 2 M solution of oxalyl chloride in DCM were added dropwise. The mixture was stirred until the evolution of gas had ceased (about 30 min). The volatiles were removed in vacuo, the residue was dissolved in 10 ml of DCM and evaporated to yield 750 mg of the title compound which was used in the subsequent step without further purification.
Quantity
700 mg
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reactant
Reaction Step One
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Quantity
24 μL
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reactant
Reaction Step Two
[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Quantity
6 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Using the procedure in Example 85, step (a), 400 mg (1.90 mmol) of 3-acetyloxy-4-methoxybenzoic acid (as prepared in the previous step) was treated with 663 μL (7.60 mmol) of oxalyl chloride and 25 μL of anhyd DMF for 2 h to afford, after workup, the title compound as a beige crystalline solid which was used in the following step without further purification.
Quantity
400 mg
Type
reactant
Reaction Step One
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663 μL
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reactant
Reaction Step Two
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Quantity
25 μL
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solvent
Reaction Step Two

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